4-Chloro-2-(2-phenylethyl)pyrimidine
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Overview
Description
4-Chloro-2-(2-phenylethyl)pyrimidine is an organic compound with the molecular formula C12H11ClN2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-(2-phenylethyl)pyrimidine are currently unknown . Understanding the affected pathways and their downstream effects requires knowledge of the compound’s targets and mode of action.
Result of Action
Without knowledge of the compound’s targets, mode of action, and affected biochemical pathways, it is challenging to describe the molecular and cellular effects of this compound’s action .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Cellular Effects
Some pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-phenylethyl)pyrimidine typically involves the reaction of 2-phenylethylamine with 4-chloropyrimidine under specific conditions. One common method includes:
Starting Materials: 2-phenylethylamine and 4-chloropyrimidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-phenylethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
4-Chloro-2-(2-phenylethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of pyrimidine derivatives and their biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative used in similar synthetic applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
4-Chloro-2-(2-phenylethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and materials with tailored properties .
Properties
IUPAC Name |
4-chloro-2-(2-phenylethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-8-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYIIBCWBRSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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